7-methoxy-2-oxo-2H-chromen-4-yl trifluoromethanesulfonate
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Overview
Description
7-methoxy-2-oxo-2H-chromen-4-yl trifluoromethanesulfonate: is a chemical compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a trifluoromethanesulfonate group attached to the chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-2-oxo-2H-chromen-4-yl trifluoromethanesulfonate typically involves the reaction of 7-methoxy-2-oxo-2H-chromen-4-ol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products. The reaction conditions often include a temperature range of 0°C to room temperature and a reaction time of several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The trifluoromethanesulfonate group in 7-methoxy-2-oxo-2H-chromen-4-yl trifluoromethanesulfonate can undergo nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The chromen-2-one core can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols can be used in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the chromen-2-one core can be obtained.
Oxidized and Reduced Products: Oxidation and reduction reactions can yield a range of oxidized or reduced chromen-2-one derivatives.
Scientific Research Applications
Chemistry: 7-methoxy-2-oxo-2H-chromen-4-yl trifluoromethanesulfonate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various biologically active molecules and complex organic compounds.
Biology: In biological research, this compound is used to study the interactions of chromen-2-one derivatives with biological targets. It is also employed in the development of fluorescent probes and sensors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Chromen-2-one derivatives are known for their anti-inflammatory, antioxidant, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 7-methoxy-2-oxo-2H-chromen-4-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes, receptors, and other proteins, leading to various biological effects. The trifluoromethanesulfonate group can enhance the compound’s reactivity and binding affinity to its targets. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
- 7-methoxy-2-oxo-2H-chromen-4-yl acetate
- 7-methoxy-2-oxo-2H-chromen-4-yl chloride
- 7-methoxy-2-oxo-2H-chromen-4-yl bromide
Comparison: Compared to its similar compounds, 7-methoxy-2-oxo-2H-chromen-4-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group. This group imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable intermediate in organic synthesis. The trifluoromethanesulfonate group also enhances the compound’s ability to participate in nucleophilic substitution reactions, making it a versatile building block for the synthesis of various derivatives.
Properties
Molecular Formula |
C11H7F3O6S |
---|---|
Molecular Weight |
324.23 g/mol |
IUPAC Name |
(7-methoxy-2-oxochromen-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H7F3O6S/c1-18-6-2-3-7-8(4-6)19-10(15)5-9(7)20-21(16,17)11(12,13)14/h2-5H,1H3 |
InChI Key |
RXOJAHIOOGZJBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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